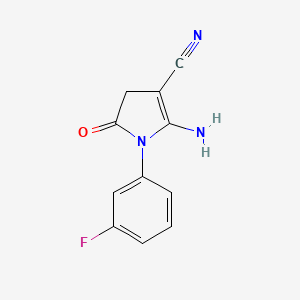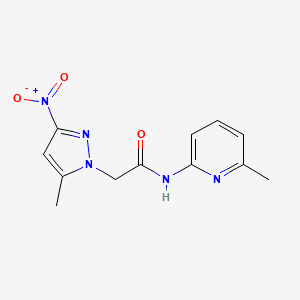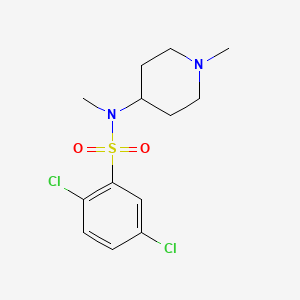![molecular formula C18H20N4O4 B11070941 3-[4-(2-Hydroxyphenyl)piperazin-1-yl]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,5-dione](/img/structure/B11070941.png)
3-[4-(2-Hydroxyphenyl)piperazin-1-yl]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(2-HYDROXYPHENYL)PIPERAZINO]-1-(5-METHYL-3-ISOXAZOLYL)DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperazine ring, an isoxazole ring, and a pyrrole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-HYDROXYPHENYL)PIPERAZINO]-1-(5-METHYL-3-ISOXAZOLYL)DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multiple steps, starting with the preparation of the individual ring systems. The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions. The isoxazole ring is often formed via the cyclization of β-keto nitriles with hydroxylamine. The final step involves the coupling of these ring systems under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-[4-(2-HYDROXYPHENYL)PIPERAZINO]-1-(5-METHYL-3-ISOXAZOLYL)DIHYDRO-1H-PYRROLE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a ketone.
Reduction: The isoxazole ring can be reduced to form an isoxazoline derivative.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the isoxazole ring can produce an isoxazoline derivative.
科学研究应用
3-[4-(2-HYDROXYPHENYL)PIPERAZINO]-1-(5-METHYL-3-ISOXAZOLYL)DIHYDRO-1H-PYRROLE-2,5-DIONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 3-[4-(2-HYDROXYPHENYL)PIPERAZINO]-1-(5-METHYL-3-ISOXAZOLYL)DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
相似化合物的比较
Similar Compounds
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Uniqueness
Compared to these similar compounds, 3-[4-(2-HYDROXYPHENYL)PIPERAZINO]-1-(5-METHYL-3-ISOXAZOLYL)DIHYDRO-1H-PYRROLE-2,5-DIONE stands out due to its unique combination of ring systems and functional groups
属性
分子式 |
C18H20N4O4 |
|---|---|
分子量 |
356.4 g/mol |
IUPAC 名称 |
3-[4-(2-hydroxyphenyl)piperazin-1-yl]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C18H20N4O4/c1-12-10-16(19-26-12)22-17(24)11-14(18(22)25)21-8-6-20(7-9-21)13-4-2-3-5-15(13)23/h2-5,10,14,23H,6-9,11H2,1H3 |
InChI 键 |
PDLDWOXQDXYPFQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NO1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=CC=C4O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-{[(4-Chlorophenyl)acetyl]amino}-3-(2-furyl)propanoic acid](/img/structure/B11070869.png)
![4-tert-butyl-N-[2-(phenylacetyl)phenyl]benzamide](/img/structure/B11070877.png)

![3-hydroxy-1-methyl-3-(2-{3-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}-2-oxoethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11070888.png)
![(4-Butoxyphenyl)[4-(7-chloroquinolin-4-yl)piperazin-1-yl]methanone](/img/structure/B11070889.png)

![N-[2-(1-adamantyloxy)propyl]thiophene-2-carboxamide](/img/structure/B11070901.png)
![Ethyl 4-({[1-(3-chlorophenyl)-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11070906.png)
![3'-[2-(methylsulfanyl)ethyl]-5'-phenyl-1-(prop-2-yn-1-yl)-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11070917.png)
![Urea, 1-[3-(adamantan-1-yloxy)propyl]-3-(naphthalen-1-yl)-](/img/structure/B11070921.png)
![3,3a(2)-(2,6-Pyridinediyl)bis[4-(2-propenyl)-1H-1,2,4-triazole-5(4H)-thione]](/img/structure/B11070933.png)

![2-Amino-7,7-dimethyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1-(5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11070945.png)
